Ethyl 7-hydroxy-1H-indazole-5-carboxylate

説明

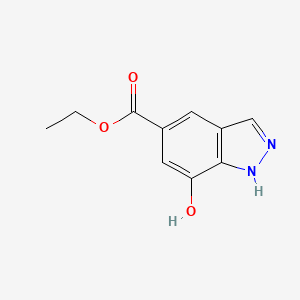

Structure

2D Structure

特性

IUPAC Name |

ethyl 7-hydroxy-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZCBEDXVPHTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization and Ring Construction

The core indazole ring is commonly synthesized via condensation of appropriately substituted hydrazines with ketoesters or related precursors. For example, starting from substituted anilines or phenylhydrazines, cyclization under acidic or basic conditions can yield the indazole scaffold.

In related indazole syntheses, copper-catalyzed oxidative cyclization has been employed effectively. For instance, 6-bromo-1H-indole derivatives have been converted to indazole analogs by treatment with copper(II) acetate and bipyridyl ligands in dichloroethane at elevated temperatures (70 °C), promoting ring closure and functionalization.

Introduction of Hydroxy Group at Position 7

Selective hydroxylation at the 7-position of the indazole ring is achieved either by direct substitution on a pre-formed ring or via oxidation of methyl or other substituents at that position. Hydroxylation can also be introduced by using hydroxy-substituted starting materials or via post-cyclization functional group transformations.

For example, oxidation of methyl-substituted indazoles using hydrogen peroxide under basic conditions has been demonstrated to yield hydroxy derivatives with high efficiency and selectivity.

Carboxylate Group Formation and Esterification

The 5-carboxylate group is introduced typically by carboxylation reactions or by starting from carboxylic acid derivatives. Esterification to form the ethyl ester is commonly performed by reaction of the carboxylic acid intermediate with ethanol under acidic catalysis or by direct use of ethyl esters in the starting materials.

A typical esterification method involves refluxing the carboxylic acid with ethanol and an acid catalyst such as sulfuric acid or using ethyl chloroformate derivatives under mild conditions to obtain the ethyl ester efficiently.

Representative Synthetic Route (Based on Literature Data)

Analytical and Purification Techniques

- Flash Chromatography: Used extensively for purification, employing solvent systems such as petroleum ether and ethyl acetate mixtures.

- LC-MS Monitoring: Reaction progress and product purity are monitored by liquid chromatography-mass spectrometry (LC-MS) with retention times and molecular ion peaks confirming structure.

- NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR confirm the substitution pattern and functional groups on the indazole ring.

Research Findings and Optimization Notes

- The use of copper-catalyzed oxidative cyclization is a robust method for constructing the indazole ring with high regioselectivity, accommodating various substituents.

- Hydroxylation via hydrogen peroxide oxidation under mild basic conditions offers a clean and high-yielding approach to introduce the 7-hydroxy group without overoxidation or ring degradation.

- Esterification conditions must be carefully controlled to avoid hydrolysis or side reactions; mild acidic catalysis and temperature control are critical.

- Purification by flash chromatography with gradient elution ensures high purity, essential for subsequent biological or chemical applications.

Summary Table of Key Reaction Parameters

化学反応の分析

Esterification and Hydrolysis

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with concentrated HCl in ethanol/water (1:1 v/v) at 25°C for 15 hours cleaves the ethyl ester to yield 7-hydroxy-1H-indazole-5-carboxylic acid .

-

Basic Hydrolysis : NaOH in aqueous THF converts the ester to the sodium salt, which can be reprotonated to the free acid.

Substitution at the 7-Hydroxy Group

The phenolic -OH group participates in alkylation and acylation:

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective electrophilic substitution, primarily at the 3-position due to electron-donating effects of the -OH group:

Halogenation

-

Bromination : N-Bromosuccinimide (NBS) in DMF at 0–5°C introduces a bromine atom at position 3, yielding ethyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate .

-

Chlorination : Sodium hypochlorite in acetic acid selectively chlorinates the 3-position .

Nitration

Nitration with fuming HNO₃/H₂SO₄ at 0°C produces the 3-nitro derivative, which can be reduced to the amine using Pd/C and H₂ .

Cross-Coupling Reactions

The brominated derivative serves as a substrate for palladium-catalyzed cross-couplings:

Oxidation and Reduction

-

Oxidation : MnO₂ in acetone oxidizes the 7-hydroxy group to a ketone under reflux .

-

Reduction : H₂/Pd-C in methanol reduces the ester to the primary alcohol, yielding 7-hydroxy-1H-indazole-5-methanol .

Cyclization and Heterocycle Formation

The carboxylate group participates in cyclocondensation reactions:

-

With hydrazine hydrate in ethanol, it forms 7-hydroxy-1H-indazole-5-carbohydrazide, a precursor for heterocyclic scaffolds like triazoles .

-

Reaction with PCl₅ followed by ammonia generates the corresponding amide, enabling further functionalization .

This compound’s versatility in organic synthesis is underscored by its ability to undergo transformations at multiple reactive sites, making it valuable for pharmaceutical and materials science applications.

科学的研究の応用

Pharmaceutical Development

Ethyl 7-hydroxy-1H-indazole-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its potential in developing anti-cancer and anti-inflammatory agents . The compound's structural properties allow for modifications that enhance its therapeutic efficacy.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of indazole compounds, including this compound, exhibited significant activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indazole ring improved potency against cancer targets, making this compound a valuable scaffold for drug development .

Biological Research

In biological research, this compound is utilized to investigate the mechanisms of action of indazole derivatives. It plays a role in understanding how these compounds interact with biological systems, particularly in the context of cell signaling pathways and enzyme inhibition .

Case Study: Sigma Receptor Interaction

Research has shown that certain indazole derivatives can selectively bind to sigma receptors, which are implicated in various central nervous system (CNS) disorders. This compound has been evaluated for its binding affinity and selectivity toward sigma-1 and sigma-2 receptors, revealing its potential as a therapeutic agent for CNS diseases .

Material Science

The unique chemical structure of this compound lends itself to applications in material science. Researchers are exploring its use in creating novel materials such as polymers and coatings .

In agricultural chemistry, this compound is being researched for its applications in developing new agrochemicals. The compound has shown promise in enhancing crop protection and increasing yields through innovative formulations.

Case Study: Agrochemical Development

A recent study highlighted the effectiveness of indazole derivatives as fungicides against various plant pathogens. This compound was part of a series of compounds tested for their ability to inhibit fungal growth, demonstrating significant potential for agricultural applications .

Analytical Chemistry

This compound is also utilized as a standard compound in analytical methods. Its presence ensures the accuracy and reliability of testing procedures across various chemical analyses.

Applications in Testing

It is commonly used in High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to validate methods for detecting related compounds, ensuring quality control in pharmaceutical manufacturing .

作用機序

The mechanism by which Ethyl 7-hydroxy-1H-indazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of anticancer activity, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural analogs of ethyl 7-hydroxy-1H-indazole-5-carboxylate, highlighting substituent differences and their implications:

Physicochemical Properties

- Polarity and Solubility: this compound exhibits higher polarity compared to its methyl-substituted analogs (e.g., methyl 1-methyl-1H-indazole-5-carboxylate) due to the hydroxyl group.

- Lipophilicity : Methoxy-substituted derivatives (e.g., CAS 894779-32-9) show increased lipophilicity (logP ~1.8), making them more suitable for blood-brain barrier penetration in drug design .

- Stability : Methyl esters (e.g., CAS 61700-61-6) are generally more hydrolytically stable than ethyl esters under physiological conditions, which can influence their pharmacokinetic profiles .

Commercial Availability

This compound faces supply chain challenges, with discontinuation noted by suppliers like CymitQuimica . In contrast, methyl-substituted analogs (e.g., CAS 61700-61-6) are more readily available, reflecting their broader utility in medicinal chemistry .

生物活性

Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is a derivative of the indazole family, characterized by the presence of a hydroxyl group at the 7-position. This structural feature is crucial as it influences the compound's reactivity and biological activity. The compound is primarily studied for its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these studies suggest that the compound could serve as a potential lead in antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory processes. This activity is believed to occur through modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Anticancer Activity

This compound has shown promise in preclinical models for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a study demonstrated significant tumor size reduction in mice treated with the compound compared to control groups.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or microbial resistance.

- Receptor Modulation : The compound could bind to receptors that regulate cell proliferation and apoptosis.

Molecular docking studies have suggested potential binding interactions with targets such as Toll-like receptors (TLRs), which play a crucial role in immune response modulation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it significantly reduced bacterial load in infected mice models.

- Case Study on Anti-inflammatory Effects : Another study focused on its ability to reduce inflammation in an arthritis model. The compound demonstrated a reduction in joint swelling and pain scores compared to untreated controls.

- Case Study on Cancer Treatment : Research involving human cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis rates.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate to improve yield and purity?

- Methodological Answer : A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst is commonly employed for similar indazole derivatives. For example, refluxing equimolar amounts of the starting materials (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid for 3–5 hours can yield crystalline products. Post-synthesis, recrystallization from a DMF/acetic acid mixture enhances purity . Adjusting reaction time, temperature, and stoichiometric ratios (e.g., 10% excess of aldehyde derivatives) can optimize yields.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and aromatic proton environments (e.g., indazole protons at δ 7.5–8.5 ppm in ¹H NMR).

- TLC : Use hexane:ethyl acetate (70:30) for monitoring reaction progress, with Rf values ~0.6 under UV visualization .

- HPLC : Employ C18 columns with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 minutes) to assess purity.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves (inspected for integrity), chemical-resistant suits, and safety goggles meeting EN 166 standards. Use respiratory protection if airborne particles are generated .

- Spill Management : Sweep spills into a sealed container; avoid drainage systems. Decontaminate surfaces with ethanol/water mixtures .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and assess electrophilic/nucleophilic sites. Solvent effects (e.g., acetic acid) can be modeled with PCM.

- Molecular Docking : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Methodological Answer :

- Refinement : Use SHELXL for high-resolution refinement, applying TWIN and HKLF5 commands for twinned data. Validate with R-factor convergence (<5%) and Fo-Fc maps .

- Cross-Validation : Compare X-ray results with NMR-derived NOE correlations to confirm spatial arrangements.

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at 254 nm).

- pH Studies : Prepare buffers (pH 1–13) and analyze hydrolysis kinetics using UV-Vis spectroscopy (λmax ~270 nm for intact ester groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。